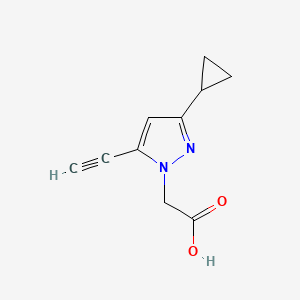

2-(3-Cyclopropyl-5-ethynylpyrazol-1-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

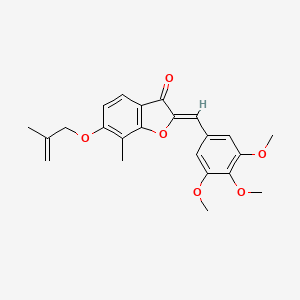

Synthesis Techniques and Applications

- Improved Synthesis Techniques : Studies have demonstrated improved synthesis methods for chalcones and pyrazolines, utilizing ultrasonic irradiation for enhanced yields and reduced reaction times, which could be applicable to the synthesis of related compounds (Gupta, Gupta, & Jain, 2010).

- Cyclization Reactions : Novel cyclization reactions of cyclopropylideneacetic acids and esters have been reported, offering a method for the facile synthesis of halomethyl-furanones and dihydropyran-ones, which highlights the versatility of acetic acid derivatives in synthetic chemistry (Huang & Zhou, 2002).

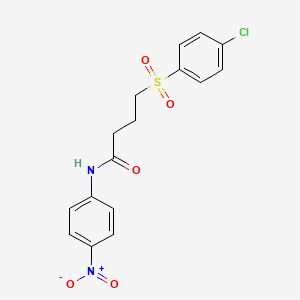

Corrosion Inhibition

- Corrosion Inhibition : Pyrazoline derivatives have been explored for their potential in corrosion inhibition of mild steel in hydrochloric acid solutions. Experimental and computational studies suggest high efficiency, indicating applications in industrial maintenance (Lgaz et al., 2020).

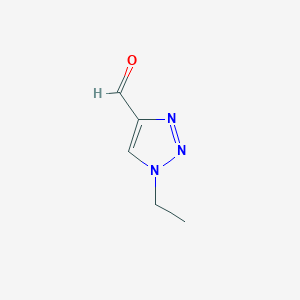

Catalytic Applications

- Catalytic Applications : The catalytic potential of pyrazol-related compounds has been demonstrated, showing excellent performance in the ammoxidation of alcohols to nitriles and aerobic oxidation of alcohols to aldehydes in water, highlighting their utility in green chemistry applications (Xie et al., 2014).

Heterocyclic Compound Synthesis

- Divergent Cyclisations : The synthesis of novel heterocyclic compounds via divergent cyclizations of pyrazol-acetic acids showcases the utility of these compounds in generating structurally diverse molecules with potential biological activities (Smyth et al., 2007).

Biological Activities

- Biological Activities : Pyrazoline derivatives have been investigated for their antimicrobial and insecticidal activities, providing a basis for the development of new pharmaceuticals and agrochemicals with enhanced efficacy (Zhao et al., 2008).

properties

IUPAC Name |

2-(3-cyclopropyl-5-ethynylpyrazol-1-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-2-8-5-9(7-3-4-7)11-12(8)6-10(13)14/h1,5,7H,3-4,6H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICZZBARAGDTTQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=NN1CC(=O)O)C2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methoxy-2-((4-(propylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2826035.png)

![(1R,5S)-8-((2-methoxy-5-methylphenyl)sulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2826043.png)

![5-Bromo-2-[(4-nitrobenzyl)oxy]benzaldehyde](/img/structure/B2826048.png)

![2-Ethoxy-1-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2826052.png)

![N-[2-(4-methylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2826053.png)

![3,4,5-triethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2826054.png)

![(3Z)-3-{[(2,4-dichlorophenyl)methoxy]imino}-1-[(3,4-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one](/img/structure/B2826055.png)